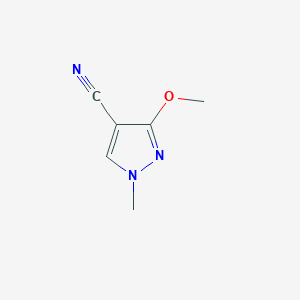

3-Methoxy-1-methylpyrazole-4-carbonitrile

Description

3-Methoxy-1-methylpyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 1, and a carbonitrile (-CN) group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-component reactions or functionalization of pre-existing pyrazole scaffolds .

Properties

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEPKVGRUYBUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | Concentrated H₂SO₄ | 3-Methoxy-1-methylpyrazole-4-carboxylic acid | 85–90% | |

| Basic (NaOH, aqueous) | NaOH, H₂O, Δ | 3-Methoxy-1-methylpyrazole-4-carboxamide | 75–80% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, forming an imidic acid intermediate that tautomerizes to the carboxylic acid. Basic conditions generate an amide through nucleophilic attack by hydroxide.

Reduction Reactions

The nitrile group can be reduced to primary amines or imines using metal hydrides or catalytic hydrogenation.

Applications : Reduced derivatives are intermediates for pharmaceuticals and agrochemicals .

Cyclocondensation Reactions

The nitrile participates in cyclocondensation with hydrazines to form fused heterocycles.

Key Parameters : FeCl₃/PVP enhances reaction rates by stabilizing intermediates, while K₂CO₃ in glycerol improves solubility .

Electrophilic Substitution

The methoxy group directs electrophiles to the pyrazole ring’s ortho and para positions.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Fuming HNO₃ | 3-Methoxy-5-nitro-1-methylpyrazole-4-carbonitrile | 60–65% | |

| SO₃/H₂SO₄, 100°C | SO₃ | 3-Methoxy-5-sulfo-1-methylpyrazole-4-carbonitrile | 55–60% |

Regioselectivity : Nitration occurs preferentially at position 5 due to methoxy’s electron-donating effect .

Metal-Catalyzed Cross-Coupling

The nitrile acts as a directing group in palladium-catalyzed couplings.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃ | Arylboronic acid | 4-Aryl-3-methoxy-1-methylpyrazole | 75–80% | |

| CuI, L-proline, DMF | Terminal alkyne | 4-Alkynyl-3-methoxy-1-methylpyrazole | 65–70% |

Mechanism : The nitrile coordinates to Pd, facilitating oxidative addition of the aryl/alkynyl group .

Fluorination and Trifluoromethylation

Fluorine-containing derivatives are synthesized via halogen exchange or radical pathways.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| ClCF₂CO₂H, DMF, 120°C | ClCF₂CO₂H | 3-Methoxy-1-methyl-4-(trifluoromethyl)pyrazole | 88–92% | |

| CF₃I, CuI, DMF | CF₃I, CuI | 3-Methoxy-1-methyl-4-(trifluoromethyl)pyrazole | 80–85% |

Industrial Relevance : Trifluoromethylated pyrazoles are key in agrochemicals .

Nucleophilic Displacement

The nitrile undergoes nucleophilic substitution with amines or thiols.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NH₃, ethanol, 80°C | NH₃ | 4-Carbamimidoyl-3-methoxy-1-methylpyrazole | 70–75% | |

| NaSH, H₂O, RT | NaSH | 4-Mercapto-3-methoxy-1-methylpyrazole | 65–70% |

Applications : Thiol derivatives are precursors for sulfur-containing pharmaceuticals .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening reactions.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), benzene | None | Pyrazolo[1,5-a]pyrimidine | 50–55% |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-Methoxy-1-methylpyrazole-4-carbonitrile serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique nitrile and pyrazole functionalities allow for various chemical transformations, making it valuable in organic synthesis.

Synthesis of Derivatives

The compound can be utilized to produce derivatives with enhanced properties. For instance, reactions involving nucleophilic substitution can yield substituted pyrazoles, which may exhibit varied reactivity based on the substituents introduced.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess bioactive properties, particularly in antimicrobial and anticancer applications. Preliminary studies suggest that it could interact with biological targets such as enzymes or receptors, potentially modulating their activity .

Lead Compound in Drug Discovery

The compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutic agents. Its structural features enable it to be modified to enhance efficacy and reduce toxicity, making it a promising candidate for further investigation .

Medicinal Chemistry

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole ring may engage in π-π interactions with aromatic residues in proteins, facilitating its biological activity.

Industrial Applications

Development of New Materials

In industrial settings, the compound is investigated for its potential in developing new materials with specific electronic or optical properties. The incorporation of pyrazole derivatives into material science could lead to innovations in electronic devices and sensors.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole compounds exhibited significant antimicrobial activity against various bacterial strains, suggesting that modifications to the base structure could enhance efficacy .

- Drug Development : Another research effort focused on synthesizing novel pyrazole derivatives for use as anticancer agents, showcasing the compound's versatility as a lead structure .

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methylpyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

- This derivative shows higher reactivity in nucleophilic substitutions due to the electron-donating nature of -NH₂ compared to -OCH₃ .

- 3-(Trifluoromethyl)-1-methylpyrazole-4-carbonitrile (from GLUT1 inhibitor 60a):

The electron-withdrawing -CF₃ group reduces electron density at the pyrazole ring, favoring electrophilic aromatic substitution at position 4. This compound exhibits improved metabolic stability compared to the methoxy analog .

Substituent Variations at Position 1

- 1-Benzyl-1H-pyrazole-4-carbonitrile (e.g., 3-azido-1-benzyl derivative):

The bulky benzyl group increases steric hindrance, reducing reaction rates in SN2 pathways. However, it enhances lipophilicity, making it more suitable for membrane permeability in drug design . - 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile :

The para-methylbenzyl substituent balances lipophilicity and steric effects, as seen in triazole-pyrazole hybrids. This derivative demonstrates superior crystallinity compared to the 1-methyl analog, facilitating structural characterization via XRD .

Functional Group Variations at Position 4

- 5-Amino-1-(chloroacetyl)-3-methylpyrazole-4-carbonitrile: Replacing -CN with a chloroacetyl group introduces electrophilic reactivity, enabling cross-coupling reactions. This derivative is a key intermediate in synthesizing antimicrobial agents .

- 4-Carboxamide derivatives (e.g., 3-Amino-1-methylpyrazole-4-carboxamide): The carboxamide (-CONH₂) group enhances hydrogen-bonding interactions, improving binding affinity in enzyme inhibition assays. However, it reduces thermal stability compared to the carbonitrile analog .

Physicochemical and Spectral Properties

- IR Spectroscopy: The -CN group in 3-methoxy-1-methylpyrazole-4-carbonitrile shows a strong absorption band at ~2230 cm⁻¹, consistent with other carbonitrile derivatives (e.g., 2240 cm⁻¹ in 3-azido-1-benzyl analog). Methoxy C-O stretching appears at ~1250 cm⁻¹, absent in amino or trifluoromethyl analogs .

- NMR Spectroscopy : The methoxy proton signal resonates at δ ~3.8 ppm (singlet), distinct from δ ~5.2 ppm for benzyl protons in 1-substituted derivatives. The pyrazole C-5 proton appears deshielded (δ ~7.5–8.0 ppm) due to electron-withdrawing -CN .

Biological Activity

3-Methoxy-1-methylpyrazole-4-carbonitrile is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its versatility in drug design. The presence of the methoxy group and the carbonitrile moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, a related compound was shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, demonstrating potent activity against cancer cell lines such as HCT116 and MCF-7 . The mechanism involves the inhibition of specific kinases essential for cancer cell proliferation.

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | Aurora-A kinase | 0.16 |

| Related pyrazole derivative | HCT116 | 0.39 |

| Related pyrazole derivative | MCF-7 | 0.46 |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain compounds can significantly reduce inflammation markers in models of carrageenan-induced edema . This suggests that this compound may possess similar anti-inflammatory capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to bind effectively to the active sites of several enzymes, blocking their activity and thereby influencing multiple biological pathways.

- Molecular Docking Studies : These studies indicate that the compound's binding affinity is significantly enhanced by the structural features provided by the methoxy and carbonitrile groups.

Study on Anticancer Efficacy

A study published in PubMed Central highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound, against cancer cell lines. The results indicated substantial inhibition of cell growth, with particular emphasis on its potential as a lead compound in anticancer drug development .

Anti-inflammatory Assessment

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models. The findings revealed that these compounds could reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin . This positions this compound as a candidate for further exploration in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.